



Application Notes and Protocols for 3CLpro probe-1 Fluorescence Microscopy

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro probe-1

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These application notes provide detailed protocols and recommended settings for the use of 3CLpro probe-1, a selective, activity-based probe for the SARS-CoV-2 3CL protease (3CLpro), in fluorescence microscopy applications. This probe is designed for the detection of endogenously expressed, active 3CLpro in infected cells, making it a valuable tool for researchers in virology and drug development.

Probe Characteristics and Mechanism

3CLpro probe-1, also referred to as Compound probe 3, is an activity-based probe that irreversibly binds to the active site of 3CLpro. The probe itself is not fluorescent but contains a clickable alkyne group. For visualization via fluorescence microscopy, the probe-labeled enzyme is conjugated to a fluorescent azide reporter, such as Alexa Fluor 488-azide, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This two-step process allows for the specific detection of active 3CLpro.[1]



Parameter	Description
Probe Name	3CLpro probe-1 (Compound probe 3)
Target Enzyme	SARS-CoV-2 3CL protease (3CLpro)
Probe Type	Activity-Based Probe (ABP) with a clickable alkyne handle
Detection Method	Two-step: 1) In-cell labeling with the probe, 2) Click chemistry with a fluorescent azide
Primary Application	Detection and localization of active 3CLpro in infected cells

Recommended Fluorophore and Microscopy Settings

The choice of fluorescent azide will determine the optimal microscopy settings. The following table provides the recommended settings for Alexa Fluor 488, a commonly used fluorophore for this application.[1]

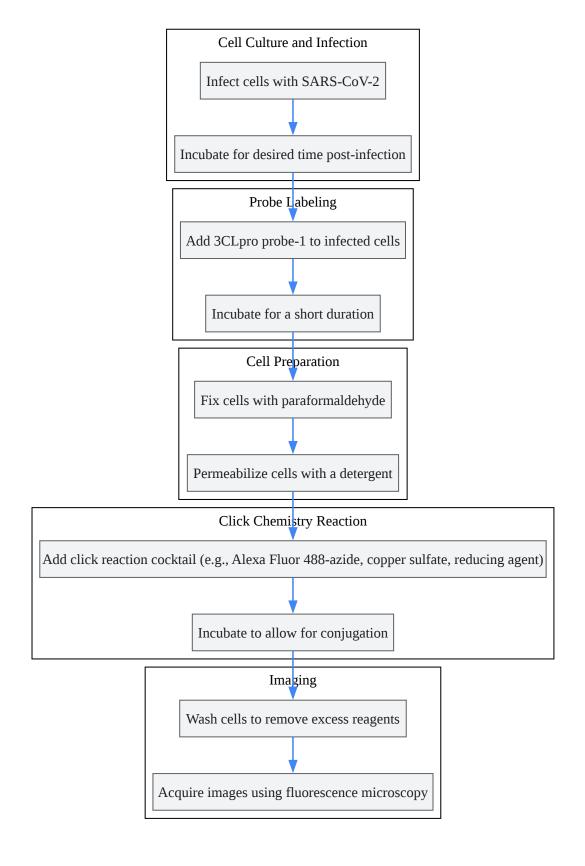
Microscopy Parameter	Setting for Alexa Fluor 488
Excitation Wavelength (λex)	~495 nm
Emission Wavelength (λem)	~519 nm
Recommended Laser Line	488 nm
Dichroic Mirror	Appropriate for 488 nm excitation
Emission Filter	500 - 550 nm bandpass filter
Objective Lens	High numerical aperture (e.g., 60x or 100x oil immersion) for subcellular localization
Detector	Cooled CCD or sCMOS camera for high sensitivity and low noise



Experimental Workflow

The overall experimental workflow for using 3CLpro probe-1 involves cell infection, probe labeling, cell fixation and permeabilization, click chemistry reaction, and finally, fluorescence imaging.





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Experimental workflow for 3CLpro probe-1.



Detailed Experimental Protocol

This protocol is adapted from methodologies described for the use of activity-based probes for SARS-CoV-2 3CLpro.[1]

Materials:

- VeroE6/TMPRSS2 cells (or other susceptible cell lines)
- SARS-CoV-2 (handle in appropriate biosafety level containment)
- 3CLpro probe-1 (resuspended in DMSO)
- · Paraformaldehyde (PFA), 4% in PBS
- Triton X-100, 0.5% in PBS
- Alexa Fluor 488-azide (or other fluorescent azide)
- Copper(II) sulfate (CuSO₄)
- Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Phosphate-buffered saline (PBS)
- Nuclear stain (e.g., DAPI or Hoechst)
- Antifade mounting medium

Procedure:

- Cell Seeding and Infection:
 - Seed VeroE6/TMPRSS2 cells on coverslips in a multi-well plate to achieve a desired confluency.
 - Infect the cells with SARS-CoV-2 at a suitable multiplicity of infection (MOI).



- Incubate the infected cells for the desired time (e.g., 5 hours) at 37°C.[1] Include uninfected cells as a negative control.
- Probe Labeling:
 - \circ Prepare a working solution of 3CLpro probe-1 in cell culture medium. A final concentration of 10 μ M has been reported to be effective.[1]
 - Remove the culture medium from the cells and add the probe-containing medium.
 - Incubate for a short period, for instance, 10 minutes at 37°C.[1]
- Cell Fixation and Permeabilization:
 - Wash the cells twice with PBS.
 - Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Chemistry Reaction:
 - Prepare the click chemistry reaction cocktail. A typical cocktail may include:
 - Alexa Fluor 488-azide (e.g., 10 μM)
 - TCEP (e.g., 1 mM)
 - TBTA (e.g., 100 μM)
 - CuSO₄ (e.g., 100 μM)
 - Note: The components should be added in the order listed, with CuSO₄ added last to initiate the reaction.

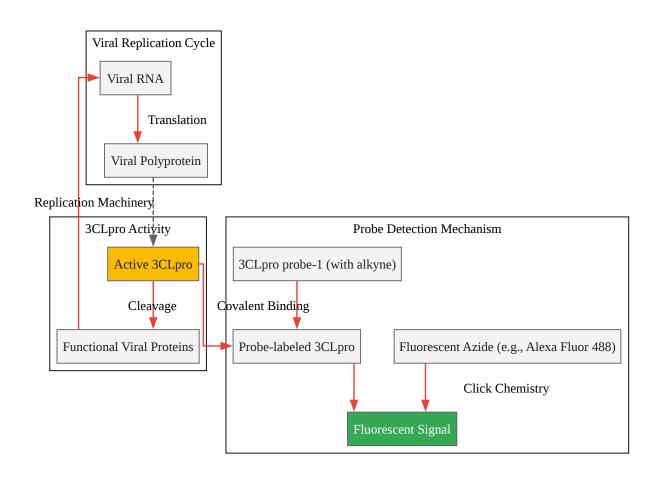


- Add the click reaction cocktail to the permeabilized cells.
- Incubate for 30 minutes at room temperature in the dark.[1]
- · Staining and Mounting:
 - Wash the cells three times with PBS.
 - (Optional) Counterstain the nuclei with a suitable dye like DAPI or Hoechst.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Fluorescence Microscopy and Image Analysis:
 - Image the slides using a fluorescence microscope (e.g., a confocal microscope) with the appropriate settings for the chosen fluorophore (see Table 2).
 - Acquire images of both infected and uninfected control cells.
 - Analyze the images to determine the subcellular localization of the fluorescent signal,
 which corresponds to the location of active 3CLpro.

Signaling Pathway and Probe Mechanism

The following diagram illustrates the mechanism of action of 3CLpro probe-1 and its role in detecting the active enzyme, which is crucial for viral polyprotein processing and subsequent viral replication.





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Mechanism of 3CLpro and probe detection.

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References

- 1. pubs.acs.org [pubs.acs.org]
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